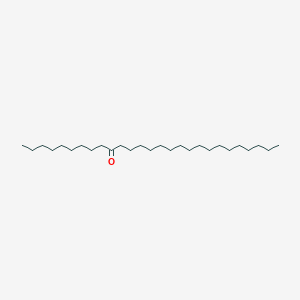
Heptacosan-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Heptacosan-10-one can be synthesized through several methods, including the oxidation of heptacosane or the reduction of heptacosanoic acid. One common synthetic route involves the oxidation of heptacosane using a strong oxidizing agent such as potassium permanganate (KMnO4) under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of heptacosane. This process is carried out in large reactors where heptacosane is exposed to an oxidizing agent in the presence of a catalyst, often at elevated temperatures and pressures to ensure efficient conversion.
化学反应分析
Types of Reactions: Heptacosan-10-one undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce heptacosanoic acid.
Reduction: It can be reduced to form heptacosanol.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Major Products:
Oxidation: Heptacosanoic acid.
Reduction: Heptacosanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
科学研究应用
Heptacosan-10-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain alkanes and ketones.
Biology: Studied for its role in the cuticular waxes of plants and insects, where it contributes to the protective barrier against environmental stress.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other long-chain ketones and alcohols.
作用机制
The mechanism of action of heptacosan-10-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to integrate into lipid membranes, affecting their fluidity and permeability. This integration can influence cellular processes such as signal transduction and membrane transport. Additionally, its ketone group can participate in redox reactions, contributing to its antimicrobial activity.
相似化合物的比较
Heptacosan-10-one can be compared with other long-chain aliphatic ketones such as:
Nonacosan-10-one (C29H58O): Similar in structure but with two additional carbon atoms, leading to different physical properties and applications.
Pentacosan-10-one (C25H50O): Shorter by two carbon atoms, affecting its melting point and solubility.
Heptacosanol (C27H56O): The alcohol counterpart of this compound, differing in its functional group and reactivity.
Uniqueness: this compound is unique due to its specific chain length and the presence of a ketone functional group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
261172-94-5 |
|---|---|
分子式 |
C27H54O |
分子量 |
394.7 g/mol |
IUPAC 名称 |
heptacosan-10-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24-26-27(28)25-23-21-19-10-8-6-4-2/h3-26H2,1-2H3 |
InChI 键 |
BDRZUARQSWNWBO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


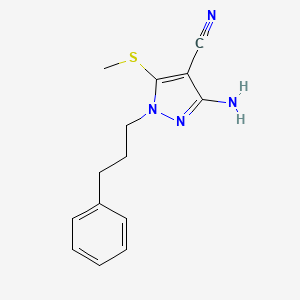
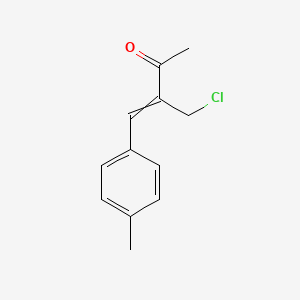

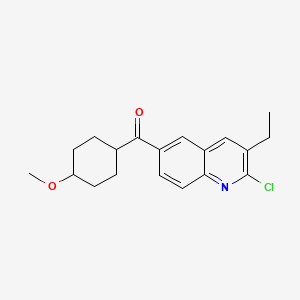
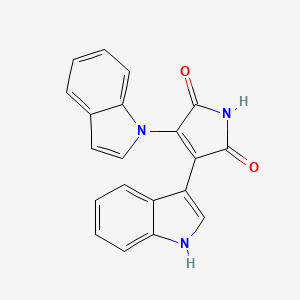
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)
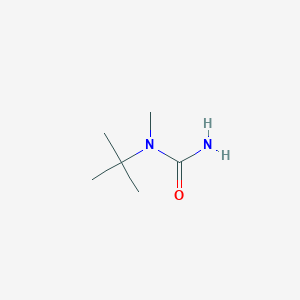


![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)
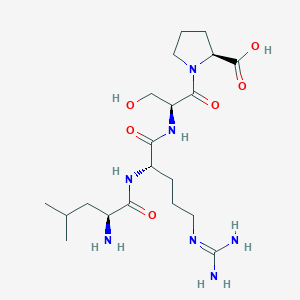
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
